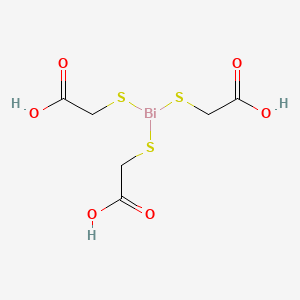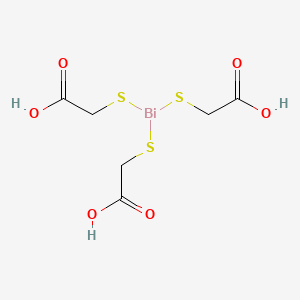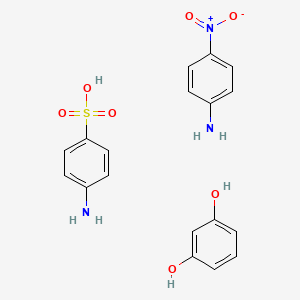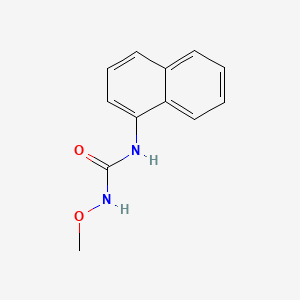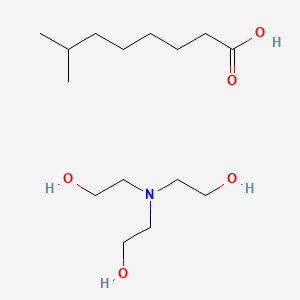
Triethanolamine isononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethanolamine isononanoate is an ester formed from the reaction of triethanolamine and isononanoic acid. This compound is known for its surfactant properties and is widely used in various industrial and consumer products. It is a colorless to pale yellow liquid with a mild odor and is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethanolamine isononanoate is synthesized through an esterification reaction between triethanolamine and isononanoic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of triethanolamine and isononanoic acid into a reactor. The reaction mixture is heated to the desired temperature, and the water formed is continuously removed. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents. This can lead to the formation of various oxidation products, including aldehydes and carboxylic acids.
Reduction: Reduction reactions are less common for this compound, but it can be reduced under specific conditions to yield different products.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under mild to moderate conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Triethanolamine isononanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of buffers and other biological reagents.
Medicine: Utilized in the development of pharmaceutical formulations, particularly in topical applications.
Industry: Widely used in the production of cosmetics, personal care products, and cleaning agents due to its emulsifying properties.
Mechanism of Action
The mechanism of action of triethanolamine isononanoate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of components. In biological systems, it can interact with cell membranes, enhancing the permeability and absorption of active ingredients. The molecular targets include lipid bilayers and proteins, where it can alter the physical properties and functions.
Comparison with Similar Compounds
Triethanolamine: A related compound with similar surfactant properties but without the ester group.
Diethanolamine: Another related compound with two ethanolamine groups, used in similar applications but with different properties.
Monoethanolamine: A simpler compound with one ethanolamine group, used in various industrial applications.
Uniqueness: Triethanolamine isononanoate is unique due to its ester group, which imparts different chemical properties compared to its analogs. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
Properties
CAS No. |
67801-51-8 |
|---|---|
Molecular Formula |
C15H33NO5 |
Molecular Weight |
307.43 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;7-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2.C6H15NO3/c1-8(2)6-4-3-5-7-9(10)11;8-4-1-7(2-5-9)3-6-10/h8H,3-7H2,1-2H3,(H,10,11);8-10H,1-6H2 |
InChI Key |
CRXGWSUBJAEKGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC(=O)O.C(CO)N(CCO)CCO |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


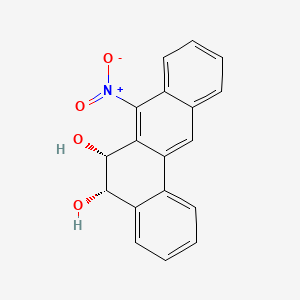

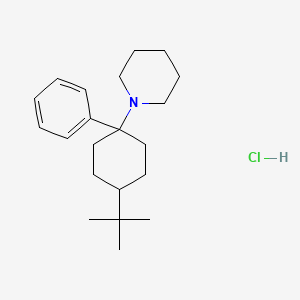
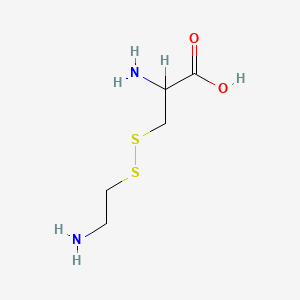
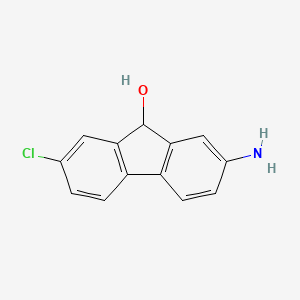

![[6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate](/img/structure/B12805947.png)
